molecular formula C8H13ClN2O2 B3807836 5-(aminomethyl)-N,N-dimethyl-2-furamide hydrochloride

5-(aminomethyl)-N,N-dimethyl-2-furamide hydrochloride

Cat. No.: B3807836
M. Wt: 204.65 g/mol
InChI Key: FUHBMPGZALFRNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(aminomethyl)-N,N-dimethyl-2-furamide hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2O2 and its molecular weight is 204.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 204.0665554 g/mol and the complexity rating of the compound is 170. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 5-(aminomethyl)-N,N-dimethyl-2-furamide hydrochloride is Dopamine beta-hydroxylase (DBH) . DBH is an enzyme that catalyzes the conversion of dopamine to norepinephrine, a key neurotransmitter involved in various physiological processes such as mood regulation, stress response, and blood pressure control .

Mode of Action

This compound acts as a DBH inhibitor . By inhibiting DBH, it prevents the conversion of dopamine to norepinephrine, thereby modulating the levels of these neurotransmitters in the brain . This can lead to changes in mood, cognition, and physiological responses to stress .

Biochemical Pathways

The compound’s action primarily affects the catecholamine synthesis pathway . By inhibiting DBH, it disrupts the conversion of dopamine to norepinephrine . This can have downstream effects on various physiological processes regulated by these neurotransmitters, including mood, stress response, and cardiovascular function .

Pharmacokinetics

Like other small molecule drugs, its adme (absorption, distribution, metabolism, and excretion) properties would be expected to influence its bioavailability and therapeutic effects .

Result of Action

The inhibition of DBH by this compound can lead to a decrease in norepinephrine levels and an increase in dopamine levels . This can result in various molecular and cellular effects, depending on the specific physiological context. For example, it may affect mood regulation, stress response, and cardiovascular function .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs or substances that affect dopamine or norepinephrine levels could potentially interact with its mechanism of action . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the compound .

Biochemical Analysis

Biochemical Properties

5-(aminomethyl)-N,N-dimethyl-2-furamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with nicotinamide N-methyltransferase (NNMT), an enzyme involved in the regulation of energy metabolism and cellular homeostasis . By inhibiting NNMT, this compound can modulate metabolic pathways and affect the levels of nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in cellular reactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of NNMT by this compound leads to increased NAD+ levels, which in turn enhances metabolic activity and energy production . Additionally, this compound has been shown to impact gene expression by altering the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary mechanism involves the inhibition of NNMT, which reduces the methylation of nicotinamide and increases NAD+ levels . This elevation in NAD+ enhances the activity of sirtuins, a family of proteins involved in cellular stress responses and longevity . Furthermore, this compound can modulate the activity of other enzymes and proteins through direct binding or allosteric effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been observed to sustain elevated NAD+ levels and enhanced metabolic activity in cultured cells . The specific temporal dynamics of its effects may depend on the experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low to moderate doses, the compound has been shown to enhance metabolic activity and improve energy balance without significant adverse effects . At high doses, this compound may induce toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with NNMT and the regulation of NAD+ levels . The compound influences the flux of metabolites through pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . By modulating these pathways, this compound can affect cellular energy production and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound can cross cellular membranes and accumulate in various cellular compartments, including the cytoplasm and mitochondria . Its distribution is influenced by factors such as cellular uptake mechanisms, binding affinity to intracellular proteins, and the presence of transporters that facilitate its movement across membranes .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with key enzymes and proteins involved in metabolic processes . Additionally, post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, enhancing its efficacy and specificity .

Properties

IUPAC Name

5-(aminomethyl)-N,N-dimethylfuran-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-10(2)8(11)7-4-3-6(5-9)12-7;/h3-4H,5,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHBMPGZALFRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(O1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677606
Record name 5-(Aminomethyl)-N,N-dimethylfuran-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893740-88-0
Record name 5-(Aminomethyl)-N,N-dimethylfuran-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.